molecular formula C10H14N2O B13595828 3-Methyl-2-(pyrrolidin-3-yloxy)pyridine

3-Methyl-2-(pyrrolidin-3-yloxy)pyridine

Cat. No.: B13595828
M. Wt: 178.23 g/mol
InChI Key: WAOXQDQPQCZRRN-UHFFFAOYSA-N
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Description

3-Methyl-2-(pyrrolidin-3-yloxy)pyridine is a chemical compound with the molecular formula C10H14N2O It is a derivative of pyridine, featuring a pyrrolidine ring attached to the pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-(pyrrolidin-3-yloxy)pyridine typically involves the reaction of 3-hydroxypyridine with 3-chloropyrrolidine under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-(pyrrolidin-3-yloxy)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, while the pyrrolidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic substitution using halogens or nucleophilic substitution using alkyl halides.

Major Products Formed

    Oxidation: Formation of pyridine N-oxide derivatives.

    Reduction: Formation of reduced pyridine derivatives.

    Substitution: Formation of halogenated or alkylated pyridine derivatives.

Scientific Research Applications

3-Methyl-2-(pyrrolidin-3-yloxy)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-Methyl-2-(pyrrolidin-3-yloxy)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-3-(pyrrolidin-3-yloxy)pyridine: A closely related compound with similar structural features.

    Pyrrolidine derivatives: Compounds containing the pyrrolidine ring, which exhibit diverse biological activities.

Uniqueness

3-Methyl-2-(pyrrolidin-3-yloxy)pyridine is unique due to the presence of both the pyridine and pyrrolidine rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

3-methyl-2-pyrrolidin-3-yloxypyridine

InChI

InChI=1S/C10H14N2O/c1-8-3-2-5-12-10(8)13-9-4-6-11-7-9/h2-3,5,9,11H,4,6-7H2,1H3

InChI Key

WAOXQDQPQCZRRN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)OC2CCNC2

Origin of Product

United States

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